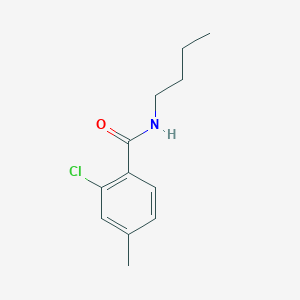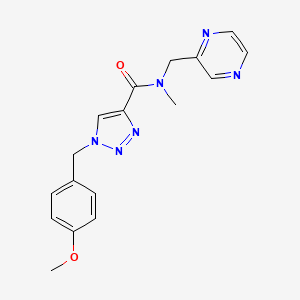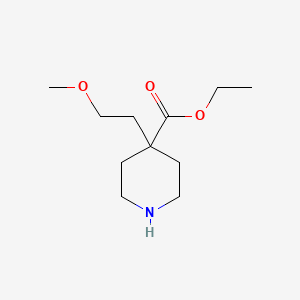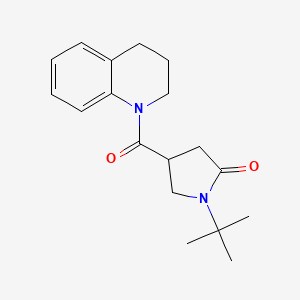
1'-(3-furoyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-furoyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide, commonly known as FEPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FEPP is a piperidine-based compound that has been synthesized using various methods. It has been found to exhibit biochemical and physiological effects, which make it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of FEPP is not fully understood. However, studies have suggested that FEPP may act on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. FEPP has also been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in the inflammatory response.
Biochemical and physiological effects:
FEPP has been found to exhibit various biochemical and physiological effects. Studies have shown that FEPP can reduce inflammation and pain by inhibiting the activity of COX-2 and PDE-4. FEPP has also been found to exhibit anticonvulsant properties by modulating the activity of neurotransmitters. Additionally, FEPP has been found to exhibit anxiolytic and antidepressant effects by modulating the activity of serotonin, dopamine, and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
FEPP has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. FEPP is also soluble in various solvents, which makes it suitable for use in different experimental conditions. However, FEPP has some limitations for use in lab experiments. It has been found to exhibit low bioavailability and poor pharmacokinetic properties, which may limit its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on FEPP. One potential direction is to study the pharmacokinetics and bioavailability of FEPP to improve its efficacy in vivo. Another direction is to investigate the potential use of FEPP in the treatment of other neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be conducted to elucidate the mechanism of action of FEPP and to identify potential targets for its therapeutic use.
Synthesemethoden
The synthesis of FEPP involves the condensation of 1,4'-bipiperidine-3-carboxylic acid with 2-methoxyethylamine and 3-furoic acid. The reaction is carried out in the presence of a coupling reagent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure FEPP.
Wissenschaftliche Forschungsanwendungen
FEPP has been found to exhibit potential therapeutic applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. FEPP has also been studied for its potential use in the treatment of neuropathic pain, anxiety, and depression.
Eigenschaften
IUPAC Name |
1-[1-(furan-3-carbonyl)piperidin-4-yl]-N-(2-methoxyethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4/c1-25-12-7-20-18(23)15-3-2-8-22(13-15)17-4-9-21(10-5-17)19(24)16-6-11-26-14-16/h6,11,14-15,17H,2-5,7-10,12-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHNJRHLJBZGND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCCN(C1)C2CCN(CC2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(8-hydroxy-5-nitro-7-quinolinyl)-3-phenyl-2-propen-1-yl]acetamide](/img/structure/B5457425.png)

![5-[4-(dimethylamino)-3-nitrobenzylidene]-1-(2-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5457463.png)


![({2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]amine](/img/structure/B5457475.png)

![1-(4-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5457486.png)
![N,N,N'-trimethyl-N'-[((2R,5S)-5-{[4-(trifluoromethyl)pyrimidin-2-yl]methyl}tetrahydrofuran-2-yl)methyl]ethane-1,2-diamine](/img/structure/B5457494.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,3-dimethyl-1H-indole-7-carboxamide](/img/structure/B5457499.png)
![2-{[4-(tetrahydro-2-furanylcarbonyl)-1,4-diazepan-1-yl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5457505.png)
![methyl 2-{5-[3-bromo-5-chloro-4-(2-methoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5457512.png)

![N-cyclopentyl-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide](/img/structure/B5457531.png)